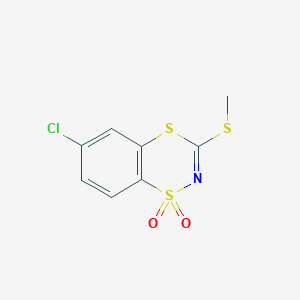
6-Chloro-3-(methylsulfanyl)-1H-1lambda~6~,4,2-benzodithiazine-1,1-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Chloro-3-(methylsulfanyl)-1H-1lambda~6~,4,2-benzodithiazine-1,1-dione is a heterocyclic compound that features a benzodithiazine core structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-3-(methylsulfanyl)-1H-1lambda~6~,4,2-benzodithiazine-1,1-dione typically involves the introduction of a chloro group and a methylsulfanyl group onto a benzodithiazine scaffold. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-aminothiophenol with chloroacetic acid followed by treatment with sulfur and methyl iodide can yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
6-Chloro-3-(methylsulfanyl)-1H-1lambda~6~,4,2-benzodithiazine-1,1-dione can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The chloro group can be reduced to a hydrogen atom.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.
Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride (LiAlH4) are common.
Substitution: Nucleophiles such as sodium azide or thiourea can be employed under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Dechlorinated benzodithiazine derivatives.
Substitution: Amino or thiol-substituted benzodithiazine derivatives.
Applications De Recherche Scientifique
6-Chloro-3-(methylsulfanyl)-1H-1lambda~6~,4,2-benzodithiazine-1,1-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for biological receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 6-Chloro-3-(methylsulfanyl)-1H-1lambda~6~,4,2-benzodithiazine-1,1-dione involves its interaction with molecular targets such as enzymes or receptors. The chloro and methylsulfanyl groups can participate in binding interactions, influencing the compound’s activity. The exact pathways and targets depend on the specific application and the biological context.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Chloro-3-methyluracil: Shares the chloro and methyl groups but has a different core structure.
6-Phenylsulfanyluracil: Contains a phenylsulfanyl group instead of a methylsulfanyl group.
6-Chloro-2-methyl-3H-quinazolin-4-one: Similar chloro and methyl groups but with a quinazolinone core.
Uniqueness
6-Chloro-3-(methylsulfanyl)-1H-1lambda~6~,4,2-benzodithiazine-1,1-dione is unique due to its benzodithiazine core, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
113922-99-9 |
|---|---|
Formule moléculaire |
C8H6ClNO2S3 |
Poids moléculaire |
279.8 g/mol |
Nom IUPAC |
6-chloro-3-methylsulfanyl-1λ6,4,2-benzodithiazine 1,1-dioxide |
InChI |
InChI=1S/C8H6ClNO2S3/c1-13-8-10-15(11,12)7-3-2-5(9)4-6(7)14-8/h2-4H,1H3 |
Clé InChI |
QBRVBKMQNJQVGK-UHFFFAOYSA-N |
SMILES canonique |
CSC1=NS(=O)(=O)C2=C(S1)C=C(C=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


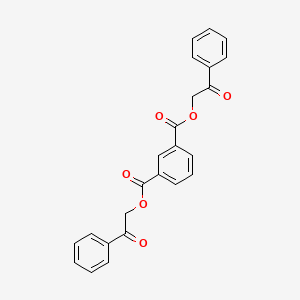
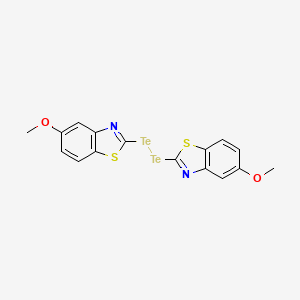


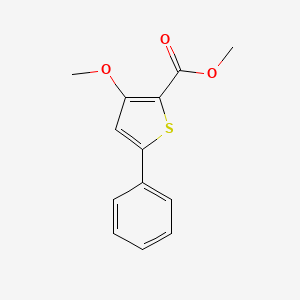

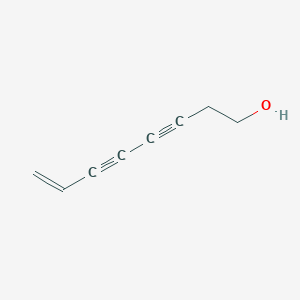
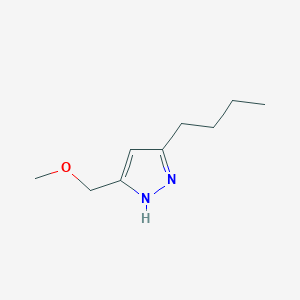
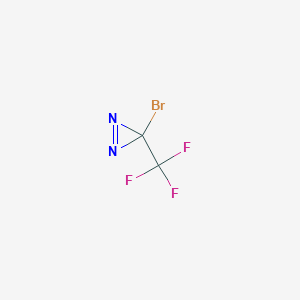

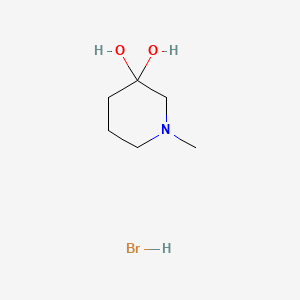

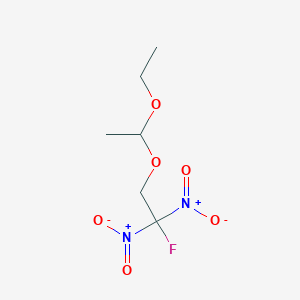
![1-Propanone, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-2-methyl-1-phenyl-](/img/structure/B14302304.png)
